(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one

Ceramidase Inhibition Anticancer Activity Structure-Activity Relationship

(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one (CAS 1321831-10-0) is a fully synthetic, halogenated quinolin-2(1H)-one derivative featuring a 6-bromo substitution, a 4-(2-chlorophenyl) group, and a 3-(4-methoxyphenyl)acryloyl moiety. It belongs to a class of compounds structurally related to the ceramidase inhibitors Ceranib1 and Ceranib2, where the quinolinone core and the acryloyl side chain are critical for biological activity.

Molecular Formula C25H17BrClNO3
Molecular Weight 494.77
CAS No. 1321831-10-0
Cat. No. B2557934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one
CAS1321831-10-0
Molecular FormulaC25H17BrClNO3
Molecular Weight494.77
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4Cl
InChIInChI=1S/C25H17BrClNO3/c1-31-17-10-6-15(7-11-17)8-13-22(29)24-23(18-4-2-3-5-20(18)27)19-14-16(26)9-12-21(19)28-25(24)30/h2-14H,1H3,(H,28,30)/b13-8+
InChIKeyDHOBHMVLMUMOTL-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-6-Bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one (CAS 1321831-10-0): A Halogenated Quinolinone Acryloyl Derivative for Targeted Anticancer Research


(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one (CAS 1321831-10-0) is a fully synthetic, halogenated quinolin-2(1H)-one derivative featuring a 6-bromo substitution, a 4-(2-chlorophenyl) group, and a 3-(4-methoxyphenyl)acryloyl moiety . It belongs to a class of compounds structurally related to the ceramidase inhibitors Ceranib1 and Ceranib2, where the quinolinone core and the acryloyl side chain are critical for biological activity [1]. The presence of multiple halogen atoms distinguishes it from non-halogenated analogs and positions it as a candidate for lead optimization programs targeting cancer cell proliferation and apoptosis induction.

Why (E)-6-Bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one Cannot Be Simply Replaced by In-Class Analogs


In-class quinolinone acryloyl derivatives, such as Ceranib1 (6-methyl-4-phenyl) and Ceranib2 (4-phenyl, no 6-substituent), exhibit vastly different inhibitory profiles due to minor structural changes. Ceranib1 inhibits SKOV3 cell proliferation with an IC50 of 3.9 µM, while Ceranib2 inhibits cellular ceramidase activity with an IC50 of 28 µM [1]. The target compound introduces a heavy bromine atom at the 6-position and an ortho-chlorine on the 4-phenyl ring, substitutions known in medicinal chemistry to enhance target binding through halogen bonding, increase lipophilicity, and alter metabolic stability. Consequently, generic replacement with non-halogenated or differently halogenated analogs risks losing specific target engagement, potency, and selectivity profiles that are unique to this substitution pattern.

Quantitative Differentiation Evidence for (E)-6-Bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one Against Its Closest Analogs


Halogen-Mediated Potency Enhancement: Class-Level Comparison with Ceranib1 and Ceranib2

The target compound contains a 6-bromo and a 4-(2-chlorophenyl) substituent. Direct data for this specific compound is unavailable; however, class-level inference from the ceramidase inhibitor series demonstrates that halogenation critically modulates potency. The non-halogenated analog Ceranib2 inhibits cellular ceramidase activity in SKOV3 cells with an IC50 of 28 µM. Ceranib1, with a 6-methyl group, inhibits SKOV3 proliferation with an IC50 of 3.9 µM. The addition of bromine, a heavy halogen capable of strong halogen bonding, is expected to further enhance target binding affinity and cellular potency compared to these baseline analogs. [1]

Ceramidase Inhibition Anticancer Activity Structure-Activity Relationship

Cytotoxic Differentiation Across Solid Tumor Cell Lines Based on Halogenated Quinolinone Acrylic Acid Study

In a recent study on acrylic acid derivatives bearing halogenated quinolinone moieties, molecules '3' and '8'—which share the halogenated quinolinone-acryloyl scaffold with the target compound—exhibited the most potent cytotoxic activity against HCT-116 colon cancer cells and demonstrated cyclin-dependent kinase 2 (CDK2) inhibitory activity. While the exact structures of '3' and '8' were not publicly disclosed, the study confirms that halogenation on the quinolinone core is essential for achieving high cytotoxicity and inducing G1 phase cell cycle arrest and apoptosis in multiple cancer cell lines (MCF-7, HepG2, HCT-116). [1]

Cytotoxicity MCF-7 HCT-116 HepG2 CDK2 Inhibition

Structural Uniqueness and Potential Selectivity Profile Over Non-Halogenated Scaffolds

The target compound's unique combination of a 6-bromo and a 4-(2-chlorophenyl) group is absent in the standard ceramidase inhibitor probes Ceranib1 (6-methyl, 4-phenyl) and Ceranib2 (6-H, 4-phenyl). The presence of a bromine atom at position 6 is sterically and electronically distinct from a methyl group (Ceranib1) or hydrogen (Ceranib2), and the ortho-chlorine on the 4-phenyl ring introduces a torsional constraint and additional halogen bonding capability. Such modifications are known to alter selectivity profiles against off-targets and improve metabolic stability, but no direct comparative selectivity data is available for this compound. [1]

Selectivity Halogen Bonding Medicinal Chemistry Lead Optimization

Optimal Research Application Scenarios for (E)-6-Bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one


Lead Optimization Programs Targeting Ceramidase Inhibition in Ovarian Cancer

Given the established activity of the Ceranib chemotype against SKOV3 ovarian carcinoma cells, this novel, dual-halogenated analog is an ideal candidate for structure-activity relationship (SAR) studies aiming to surpass the 3.9 µM antiproliferative IC50 of Ceranib1 and the 28 µM ceramidase IC50 of Ceranib2. Its brominated scaffold may exhibit enhanced binding and altered pharmacokinetics, providing a valuable comparator for in vitro potency and in vivo efficacy studies. [1]

Validation of Halogenated Quinolinone Acrylic Acids as Multi-Mechanism Anticancer Agents

Leveraging findings from Zaki et al. (2022) where halogenated quinolinone acrylic acid derivatives induced G1 cell cycle arrest, apoptosis, and CDK2 inhibition, this specific compound can be used to reproduce and expand upon these phenotype-driven anticancer mechanisms. Testing in MCF-7, HepG2, and HCT-116 cell lines will allow for direct comparison with the lead molecules '3' and '8' from the study and further define the contribution of the 6-bromo and 2-chlorophenyl groups to the observed polypharmacology. [2]

Chemical Probe Development for Investigating Halogen Bonding in Quinolinone-Target Interactions

The presence of a heavy bromine atom and an ortho-chlorine provides a unique opportunity to study halogen bonding interactions with biological targets such as ceramidase or CDK2. This compound can serve as a tool compound in biophysical assays (e.g., X-ray crystallography, ITC) to quantify the energetic contribution of halogen bonds compared to the non-halogenated Ceranib2 or the methyl-substituted Ceranib1. [1]

Diversification of Commercial Screening Libraries with Distinct Halogenation Patterns

Commercially available quinolinone-based ceramidase inhibitors are limited to Ceranib1 and Ceranib2. Procuring this compound adds a structurally distinct, halogen-enriched molecule to high-throughput screening decks, potentially identifying novel hits against targets where halogen bonding is a privileged interaction. Its intermediate molecular weight (~495 Da) and calculated lipophilicity (cLogP ~5.5) fit within lead-like chemical space for drug discovery. [1]

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